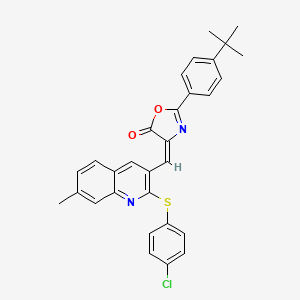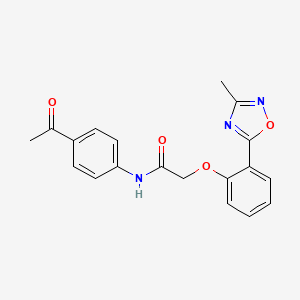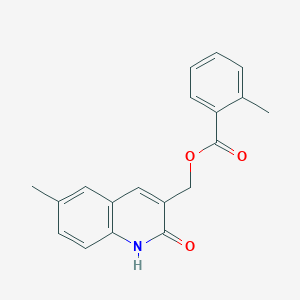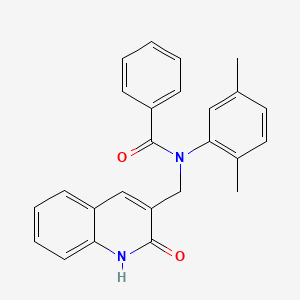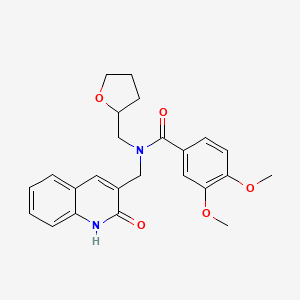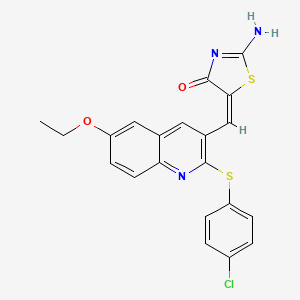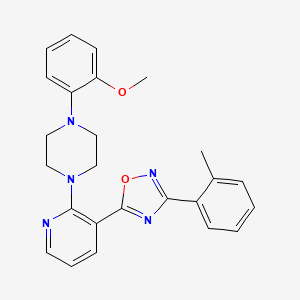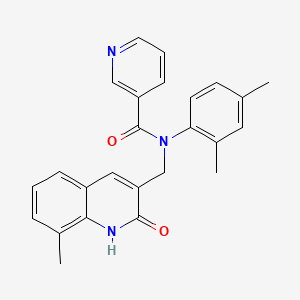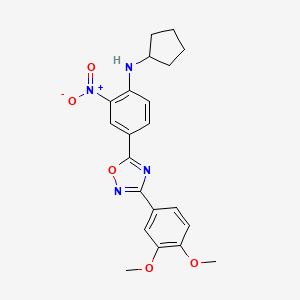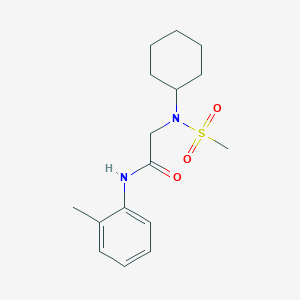
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It is a potential therapeutic agent for the treatment of cancer and other diseases. In
Mecanismo De Acción
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide inhibits the activity of HAT p300/PCAF by binding to its catalytic domain. This leads to a reduction in histone acetylation, which in turn affects gene expression. This compound has been shown to selectively inhibit the acetylation of lysine residues in histone H3 and H4. This results in the downregulation of genes that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis and reduce tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide is a potent and selective inhibitor of HAT p300/PCAF. It has been extensively studied in vitro and in vivo and has shown promising results as a potential therapeutic agent. However, there are some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in some assays. In addition, this compound has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide. One area of focus is the development of more potent and selective inhibitors of HAT p300/PCAF. Another area of focus is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. In addition, further studies are needed to better understand the mechanism of action of this compound and its effects on gene expression. Finally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
In conclusion, this compound is a promising small molecule inhibitor of HAT p300/PCAF with potential therapeutic applications in cancer and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide can be synthesized using a three-step process. The first step involves the synthesis of N-cyclohexylmethylamine, which is achieved by reacting cyclohexylmethylamine with chloroacetyl chloride. The second step involves the synthesis of N-(o-tolyl)acetamide, which is achieved by reacting o-toluidine with acetic anhydride. The final step involves the synthesis of this compound, which is achieved by reacting N-cyclohexylmethylamine with N-(o-tolyl)acetamide in the presence of sulfuric acid and acetic acid.
Aplicaciones Científicas De Investigación
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-6-7-11-15(13)17-16(19)12-18(22(2,20)21)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQIKXEDUKZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

